(2'-Methoxy-biphenyl-4-yl)-acetic acid, with the chemical formula C16H16O3 and CAS number 5181-11-3, is an organic compound that belongs to the class of biphenyl derivatives. It features a methoxy group attached to one phenyl ring and an acetic acid moiety attached to another phenyl ring. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine, particularly due to its structural properties and biological activities.
In industrial settings, large-scale synthesis may utilize optimized reaction conditions to maximize yield and purity. Purification methods such as recrystallization or chromatography are often employed to achieve high purity levels of the final product.
(2'-Methoxy-biphenyl-4-yl)-acetic acid can undergo various chemical reactions, which include:
These reactions highlight the versatility of (2'-Methoxy-biphenyl-4-yl)-acetic acid in synthetic organic chemistry.
The mechanism of action for (2'-Methoxy-biphenyl-4-yl)-acetic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Research is ongoing to elucidate the exact molecular targets and pathways involved in its biological activities, which may include anti-inflammatory and antimicrobial properties .
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) can provide further insights into its structural characteristics and purity .
(2'-Methoxy-biphenyl-4-yl)-acetic acid has several scientific uses:
The biphenyl scaffold serves as a privileged structure in medicinal chemistry due to its ability to occupy well-defined hydrophobic pockets in biological targets while maintaining optimal drug-like properties. This molecular framework enables precise spatial orientation of pharmacophoric elements through rotation around the inter-ring C–C bond, which adopts preferred dihedral angles between 30-45° in solution [1]. The planar conformation facilitates deep penetration into enzyme active sites and receptor clefts, as demonstrated in protein-protein interaction inhibitors. Biphenyl-containing drugs frequently exhibit enhanced target affinity and improved metabolic stability compared to monocyclic analogs due to reduced rotational freedom and increased surface area for target engagement [3].
Recent applications highlight the therapeutic significance of this scaffold. In cancer therapeutics, biphenyl-dihydrothiazole (BDT) cyclized peptides have enabled construction of rigidly constrained peptide libraries for targeting challenging oncoproteins. The biphenyl moiety provides bulky rigidity that stabilizes bioactive conformations, as evidenced by the identification of cyclic peptide binders with low-nanomolar affinity against BCL-XL, an apoptosis regulator implicated in cancer pathogenesis [3]. Similarly, in immunotherapy, biphenyl derivatives function as potent small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway. These compounds exploit the inherent C₂ symmetry of PD-L1 dimers, with the biphenyl core serving as a central scaffold that induces receptor dimerization and internalization, thereby blocking immunosuppressive signaling in the tumor microenvironment [6].
The drug-likeness of biphenyl derivatives is evidenced by their favorable physicochemical profiles. With calculated logP values typically between 2-4 and molecular weights under 500 Da, these scaffolds comply with Lipinski's Rule of Five parameters while providing sufficient complexity for selective target engagement. The biphenyl core also offers multiple derivatization points for structure-activity relationship (SAR) exploration, particularly through substitutions at the ortho, meta, and para positions of both rings. This versatility is exemplified by the structural diversity among clinical-stage biphenyl-based therapeutics targeting various disease pathways [3] [6].
Therapeutic Area | Molecular Target | Biphenyl Derivative Role | Development Status |
---|---|---|---|
Cancer Immunotherapy | PD-1/PD-L1 Complex | Induces PD-L1 dimerization/internalization | Clinical Phase 2 |
Oncology (Apoptosis) | BCL-XL Protein | Cyclic peptide scaffold for high-affinity binding | Preclinical |
Antiviral Therapy | Hepatitis B Virus | Core scaffold in GS-4224 inhibitor | Clinical Phase 1 |
Inflammatory Disorders | COX-2 Enzyme | Structural backbone of small-molecule inhibitors | Marketed Drugs |
Methoxy substitution at strategic positions on biphenyl scaffolds profoundly influences both the steric properties and electronic distribution of aryl acetic acid pharmacophores. The ortho-methoxy group in (2'-Methoxy-biphenyl-4-yl)-acetic acid introduces a conformational bias through steric hindrance with the adjacent phenyl ring's hydrogen atoms, reducing rotational freedom and stabilizing specific dihedral orientations [4]. This constrained conformation enhances target complementarity by pre-organizing the molecule for optimal binding. Electronically, the methoxy group functions as a moderate hydrogen bond acceptor (σm = 0.12, σp = -0.27) with strong electron-donating resonance effects (+R), increasing electron density on the adjacent phenyl ring and influencing the acidity of the acetic acid moiety (pKa ≈ 4.2) through extended conjugation [4] [9].
The positioning of methoxy groups significantly modulates biological activity, as demonstrated in systematic structure-activity relationship studies. In pyrimido[4,5-c]quinolin-1(2H)-one derivatives, 2-methoxy substitution on the biphenyl system enhanced antimigratory activity against metastatic breast cancer cells by 5-fold compared to unsubstituted analogs. Remarkably, 3,4,5-trimethoxy patterns demonstrated even greater potency, reducing cancer cell migration by 78% at micromolar concentrations through enhanced tubulin binding interactions [4]. These findings highlight how methoxy positioning creates distinctive pharmacophore landscapes—trimethoxy substitutions create an extended planar surface ideal for hydrophobic pocket insertion, while single ortho-methoxy groups provide optimal steric complementarity to protein subpockets.
Beyond target affinity, methoxy substitution improves pharmacokinetic properties by modulating lipophilicity and metabolic stability. The methoxy group increases calculated logP by approximately 0.5-0.7 units compared to hydroxyl analogs, enhancing membrane permeability while avoiding excessive hydrophobicity. Crucially, the methylated oxygen resists rapid phase II glucuronidation, extending plasma half-life relative to phenolic analogs. In Schiff base metal complexes containing methoxy-substituted ligands, this balance enabled potent cytotoxicity against Hep-G2 liver carcinoma (IC₅₀ = 2.6 ± 0.11 μg/mL) and MCF-7 breast cancer cells (IC₅₀ = 3.0 ± 0.2 μg/mL)—surpassing cisplatin in potency while maintaining favorable drug-likeness parameters within Lipinski's Rule of Five [9]. Similar enhancements were observed in methoxy-chalcone derivatives, where 3,4,5-trimethoxy patterns delivered sub-micromolar cytotoxicity (0.019–0.022 μM) against multiple cancer lineages through induction of DNA strand breaks and caspase-mediated apoptosis [10].
Methoxy Pattern | Biological System | Activity Enhancement | Proposed Mechanism |
---|---|---|---|
2'-Methoxy (ortho) | Pyrimidoquinolinone-biphenyl hybrids | 5× increase in antimigratory activity | Tubulin binding conformation optimization |
3,4,5-Trimethoxy | Chalcone derivatives | IC₅₀ 0.019 μM (HeLa cells) | DNA strand break induction |
2',5'-Dimethoxy | Schiff base Mn(II) complexes | IC₅₀ 2.6 μg/mL (Hep-G2 cells) | Caspase activation & ROS generation |
3,5-Dimethoxy | Naphthyl-chalcones | Broad-spectrum cytotoxicity improvement | Chromatin condensation induction |
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8